molecular formula C7H12O2 B072266 3-Ethyl-2,4-pentanedione CAS No. 1540-34-7

3-Ethyl-2,4-pentanedione

Cat. No.: B072266
CAS No.: 1540-34-7
M. Wt: 128.17 g/mol
InChI Key: GUARKOVVHJSMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2,4-pentanedione (CAS 1540-34-7) is a β-diketone with the molecular formula C₇H₁₂O₂. It exists as a mixture of keto and enol tautomers, with the enol form stabilized by an intramolecular hydrogen bond. Key properties include a boiling point of 81°C (at 20 mmHg), density of 0.953 g/mL, and refractive index of 1.442 . Its structure features two acetyl groups flanking a central ethyl-substituted carbon, enabling chelation with metal ions.

The compound is synthesized via acetylation of 2-pentanone using acetic anhydride and boron trifluoride, achieving a 57% yield . Applications span coordination chemistry (e.g., vanadium and lanthanide complexes), organic synthesis (enol nucleophile in vinylogous additions), and pharmacological studies (e.g., glucose metabolism modulation in diabetic rats) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-2,4-pentanedione can be synthesized through various methods. One common method involves the Claisen condensation of ethyl acetate with ethyl propionate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows: [ \text{CH3COOC2H5 + C2H5COOC2H5} \xrightarrow{\text{NaOC2H5}} \text{CH3COCH(C2H5)COC2H5} ]

Industrial Production Methods: Industrial production of this compound typically involves the same Claisen condensation reaction but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,4-pentanedione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl carbon under acidic or basic conditions.

Major Products:

Scientific Research Applications

Coordination Chemistry

3-Ethyl-2,4-pentanedione serves as a bidentate ligand in coordination chemistry, forming stable metal complexes. This property is crucial for the synthesis of various metal derivatives, including:

  • Vanadyl 3-ethylacetylacetonate : Investigated for its effects on glucose metabolism in diabetic models .
  • N,N,N,N-tetradentate macrocyclic ligands : Used in the development of complex metal structures that have potential applications in catalysis and materials science .

Biochemical Studies

The compound is utilized in studying enzyme mechanisms and keto-enol tautomerism. Its ability to form stable complexes with metal ions allows researchers to explore:

  • Enzyme interactions : Understanding how metal-ligand complexes influence enzymatic activity.
  • Antioxidant properties : Research indicates that it exhibits antioxidant activity, which is significant for protecting cells from oxidative stress .

Pharmacological Applications

Research has demonstrated the potential therapeutic applications of this compound:

  • Diabetes Research : Studies on non-ketotic streptozotocin-diabetic rats have shown that this compound can improve metabolic parameters and reduce oxidative damage markers .
Study TypeFindings
Diabetic Rat ModelImproved metabolic parameters and reduced oxidative stress
Metal Complex FormationEnhanced understanding of enzyme mechanisms

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain pathogens. However, further research is necessary to establish its clinical relevance and effectiveness .

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique reactivity allows for the creation of diverse chemical compounds through reactions with other substrates.

Case Studies

  • Diabetic Rat Model Study :
    • Investigated the effects of vanadyl complexes derived from this compound on glucose metabolism.
    • Results indicated enhanced glycemic control and reduced oxidative stress markers in diabetic rats .
  • Metal Complex Formation :
    • Studies focused on synthesizing palladium(II), platinum(II), ruthenium(III), and iridium(III) complexes using this compound as a ligand.
    • Characterization was performed using elemental analyses and spectroscopic techniques, revealing insights into their structural properties and potential applications .

Mechanism of Action

The mechanism of action of 3-ethyl-2,4-pentanedione involves its ability to form stable chelates with metal ions. The compound can coordinate with metal ions through its carbonyl oxygen atoms, forming stable five-membered rings. This chelation ability is crucial in its applications in coordination chemistry and drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Tautomeric Properties

Substituents on the β-carbon significantly influence keto-enol equilibrium. Table 1 summarizes tautomeric stabilization energies (ΔG°) from NMR studies :

Compound ΔG° (kcal/mol) Enol Content Trend
2,4-Pentanedione (acac) -3.36 High enol content
3-Methyl-2,4-pentanedione -3.27 Slightly reduced vs. acac
3-Ethyl-2,4-pentanedione -1.25 Moderate enol content
3-Propyl-2,4-pentanedione -1.32 Similar to ethyl derivative
3-tert-Butyl-2,4-pentanedione +12.44 Dominantly keto form
3-Phenyl-2,4-pentanedione +17.91 Keto form favored

Key Insight: Bulky substituents (e.g., tert-butyl, phenyl) destabilize the enol form due to steric hindrance, whereas linear alkyl groups (ethyl, propyl) moderately reduce enol content compared to acac .

Physicochemical Properties

Table 2 compares critical properties of selected β-diketones:

Compound CAS Number Molecular Formula Boiling Point (°C) Density (g/mL) pKa (H₂O)
2,4-Pentanedione (acac) 123-54-6 C₅H₈O₂ 140 0.975 8.99
3-Methyl-2,4-pentanedione 815-57-6 C₆H₁₀O₂ 85–87 (20 mmHg) 0.967 9.10
This compound 1540-34-7 C₇H₁₂O₂ 81 (20 mmHg) 0.953 9.25
3-Chloro-2,4-pentanedione 1540-35-8 C₅H₇ClO₂ 95–97 (20 mmHg) 1.189 7.80
3,3-Dimethyl-2,4-pentanedione 3142-58-3 C₇H₁₂O₂ 88–90 (20 mmHg) 0.939 9.40

Key Trends :

  • Boiling Point : Ethyl and methyl derivatives exhibit lower boiling points than acac due to increased volatility from alkyl branching .
  • Acidity (pKa): Electron-withdrawing groups (e.g., Cl in Cl-acac) lower pKa, enhancing enolate stability. Ethyl and methyl substituents slightly increase pKa compared to acac .

Metal Complexation

  • Lanthanides : this compound forms stable complexes with Ho³⁺, Dy³⁺, and Sm³⁺, showing higher solubility in organic solvents (e.g., chloroform) than acac derivatives. This property facilitates incorporation into polymeric matrices for radiopharmaceutical applications .
  • Vanadium : Vanadyl 3-ethylacetylacetonate demonstrates superior glucose metabolism modulation in diabetic rats compared to vanadyl sulfate, attributed to improved bioavailability .

Biological Activity

3-Ethyl-2,4-pentanedione, also known as 3-ethylacetylacetone, is a β-diketone compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.

  • Chemical Formula : C7_7H12_{12}O2_2
  • CAS Number : 1540-34-7
  • Molecular Structure : The compound features two carbonyl groups (C=O) flanked by an ethyl group at the 3-position, contributing to its unique reactivity and biological roles.

This compound primarily targets the respiratory system . Its mode of action involves:

  • Formation of Metal Complexes : It acts as a ligand in coordination chemistry, forming stable complexes with various metal ions which can influence biological pathways.
  • Enzyme Interaction : This compound has been utilized in studies to understand enzyme mechanisms and keto-enol tautomerism, offering insights into biochemical processes.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases.

Pharmacological Applications

The compound has been investigated for its potential therapeutic applications:

  • Diabetes Research : Studies in diabetic rat models have shown that this compound can influence metabolic pathways and improve glycemic control .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain pathogens, although further research is needed to establish clinical relevance.

Case Studies and Research Findings

  • Diabetic Rat Model Study :
    • A study investigated the effects of this compound on non-ketotic streptozotocin-diabetic rats. Results indicated improved metabolic parameters and reduced oxidative damage markers.
  • Metal Complex Formation :
    • Research has demonstrated that this compound forms complexes with transition metals (e.g., vanadium), which may enhance its biological activity through metal-mediated pathways .

Comparison with Similar Compounds

Compound NameStructure VariationUnique Properties
2,4-Pentanedione (Acetylacetone)Lacks ethyl group at the 3-positionMore reactive due to less steric hindrance
3-Methyl-2,4-pentanedioneMethyl group instead of ethylDifferent reactivity profile compared to 3-Ethyl variant
3-Chloro-2,4-pentanedioneChlorine atom at the 3-positionAlters electronic properties and reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-ethyl-2,4-pentanedione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be achieved via alkylation of acetylacetone derivatives. For example, reactions with 3-bromo-2,4-pentanedione and ethyl cyanoacetate in ethanol-water solutions yield cyclized products, but the choice of solvent and temperature significantly impacts reaction efficiency. Pre-purification steps (e.g., distillation at 170–172°C under ambient pressure) are critical to isolate the desired product, though further purification may be required for analytical applications .

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound and its tautomeric forms?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for identifying tautomeric equilibria. For instance, NMR spectra (e.g., Spectrum No.11 in referenced studies) reveal distinct proton environments for keto and enol forms, while IR spectra (e.g., Spectrum No.25) highlight carbonyl stretching vibrations (~1700 cm⁻¹) and enolic O–H bonds (~3200 cm⁻¹). Comparative analysis with analogs like 3-methyl-2,4-pentanedione can validate assignments .

Q. What are the primary applications of this compound in coordination chemistry?

  • Methodological Answer : This compound serves as a versatile ligand for synthesizing transition metal complexes (e.g., Pd(II), Pt(II), Ru(III), Ir(III)). Experimental protocols involve mixing stoichiometric equivalents of the diketone with metal salts (e.g., PdCl₂) in ethanol under reflux. X-ray crystallography or magnetic susceptibility measurements are used to confirm octahedral or square-planar geometries. The ligand’s chelating ability is attributed to its β-diketone structure, enabling stable [M(L)]Cl₂-type complexes .

Advanced Research Questions

Q. How does tautomerism in this compound affect its reactivity in radical-mediated oxidation studies?

  • Methodological Answer : The keto-enol equilibrium influences radical scavenging efficiency. For example, in peroxynitrite-mediated oxidation studies, the enol form reacts with hydroxyl radicals (•OH) to form intermediates like dioxetanes, which decompose into biacetyl and acetate. Rate coefficients for •OH reactions can be quantified using photolytic sources (e.g., methyl nitrite) and competitive kinetic models. Asymmetry in tautomer distribution (e.g., s = 0.26 in curve-fitting) must be accounted for in kinetic analyses .

Q. What statistical models are suitable for analyzing asymmetrical dose-response data in toxicity assays involving this compound derivatives?

  • Methodological Answer : Asymmetric toxicity data (e.g., EC₅₀ values for 3-chloro-2,4-pentanedione) require advanced curve-fitting models. The 5-parameter logistic (5PL-1P) function outperforms the 4-parameter logistic (4PL) by accommodating slope asymmetry. For example, 5PL-1P yields EC₅₀ = 1.34 mg/L and r² = 0.9993 vs. 4PL’s EC₅₀ = 1.25 mg/L and r² = 0.9898. Software tools like GraphPad Prism should incorporate asymmetry parameters for robust EC₅₀ estimation .

Q. How can mechanistic insights into this compound’s role in glucose metabolism studies be validated using isotopic labeling?

  • Methodological Answer : Isotopic tracers (e.g., ¹³C-labeled this compound) can track metabolic pathways in diabetic rat models. Administering labeled compounds via intraperitoneal injection followed by LC-MS analysis of blood/tissue samples reveals incorporation into glucose-regulating enzymes. Control experiments must account for endogenous diketone levels and use vanadyl complexes (e.g., vanadyl 3-ethylacetylacetonate) to isolate specific biochemical interactions .

Q. Key Considerations for Experimental Design

  • Handling and Safety : Use fume hoods and personal protective equipment (PPE) due to the compound’s volatility (boiling point: 80–81°C/20 mmHg) and potential respiratory irritation .
  • Data Reproducibility : Report tautomer ratios (e.g., via integration of NMR peaks) and purity levels (≥95% by GC-MS) to ensure comparability across studies .

Properties

IUPAC Name

3-ethylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUARKOVVHJSMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165510
Record name 3-Ethylpentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1540-34-7
Record name 3-Ethyl-2,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1540-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylpentane-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-2,4-pentanedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethylpentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylpentane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Ethylacetylacetone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GK69H2R84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a three-neck flask in N2 atmosphere free of water and oxygen were successively added 0.066 mol potassium tert-butoxide and 150 mlTHF. Then to the resulting mixture was slowly added dropwise 0.06 mol acetylacetone with stirring while cooling the mixture with ice-bath. The reaction was allowed to continue at room temperature for 1 hour, then 0.07 mol iodoethane was added dropwise at room temperature. Next, the reaction was allowed to continue at room temperature for further 48 hours. After the reaction was finished, the solvent was removed by distillation. To the solid mixture was added saturated saline until the solid mixture was just completely dissolved. The solution was extracted with suitable amount of anhydrous ethyl ether for three times. The organic phase was combined and dried over anhydrous sodium sulfate. The solvent was removed to give 6.5 g product.
Quantity
0.066 mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step Two
Quantity
0.07 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-2,4-pentanedione
Reactant of Route 2
Reactant of Route 2
3-Ethyl-2,4-pentanedione
Reactant of Route 3
Reactant of Route 3
3-Ethyl-2,4-pentanedione
Reactant of Route 4
3-Ethyl-2,4-pentanedione
Reactant of Route 5
Reactant of Route 5
3-Ethyl-2,4-pentanedione
Reactant of Route 6
3-Ethyl-2,4-pentanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.